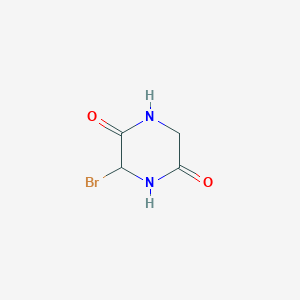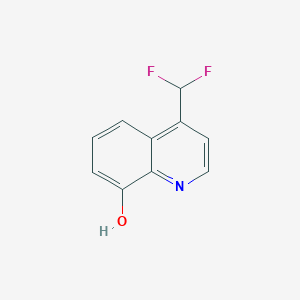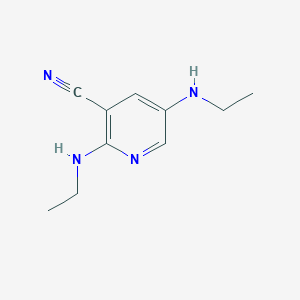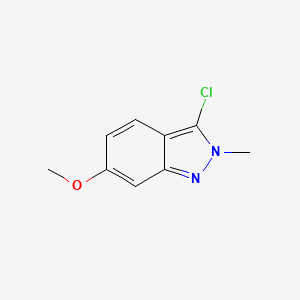
6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is an organic compound that features a unique structure combining an allyloxy group with a hexahydro-1H-4,7-methanoindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the hexahydro-1H-4,7-methanoindene core.
Allylation: The introduction of the allyloxy group is achieved through an allylation reaction. This can be done using allyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive allyloxy group.
Mechanism of Action
The mechanism of action of 6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with molecular targets through its reactive allyloxy group. This group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insect repellent properties.
N-Allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives: Used as herbicides.
Uniqueness
6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is unique due to its combination of an allyloxy group with a hexahydro-1H-4,7-methanoindene core
Properties
CAS No. |
7534-77-2 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
8-prop-2-enoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C13H18O/c1-2-6-14-13-8-9-7-12(13)11-5-3-4-10(9)11/h2-4,9-13H,1,5-8H2 |
InChI Key |
CJBBUKCSNYALMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


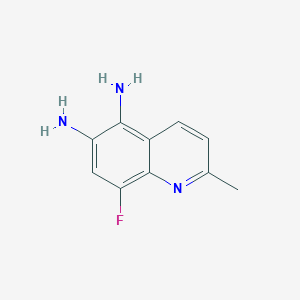
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)



![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)
![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)
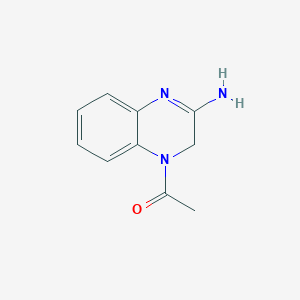
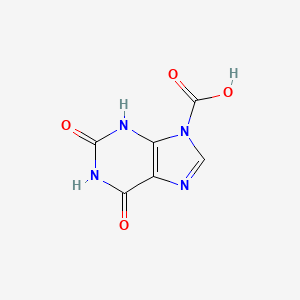
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
